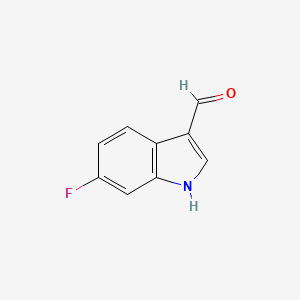

6-Fluoroindole-3-carboxaldehyde

描述

Systematic International Union of Pure and Applied Chemistry Name and Alternative Designations

The systematic International Union of Pure and Applied Chemistry nomenclature for this compound is 6-fluoro-1H-indole-3-carbaldehyde, which precisely describes the structural arrangement of functional groups within the molecule. This naming convention follows the established protocols for heterocyclic compounds, where the indole ring system serves as the parent structure, with positional numbering indicating the specific locations of substituents. The designation "6-fluoro" indicates the presence of a fluorine atom at the 6-position of the benzene ring portion of the indole system, while "3-carbaldehyde" specifies the aldehyde functional group attached to the 3-position of the pyrrole ring.

Several alternative designations are commonly employed in chemical literature and commercial databases. The compound is frequently referenced as this compound, which maintains the same structural information but uses a slightly different formatting convention. Other recognized synonyms include 6-fluoroindole-3-aldehyde, which emphasizes the aldehyde functionality, and 6-fluoro-3-formyl-1H-indole, which specifically identifies the formyl group as the aldehyde substituent. Additional nomenclature variants found in chemical databases include 1H-Indole-3-carboxaldehyde, 6-fluoro and 1H-6-fluoroindole-3-carboxaldehyde.

The Chemical Abstracts Service registry number for this compound is 2795-41-7, which serves as the unique identifier across all chemical databases and regulatory systems. The European Community number is designated as 636-665-4, providing additional regulatory identification within European chemical classification systems. The compound is also cataloged under various database-specific identifiers, including the MDL number MFCD00069703 and the PubChem Compound Identifier 262903.

Molecular Formula and Weight Analysis

The molecular formula of this compound is C9H6FNO, representing a precise atomic composition that defines its chemical identity. This formula indicates the presence of nine carbon atoms, six hydrogen atoms, one fluorine atom, one nitrogen atom, and one oxygen atom, arranged in a specific three-dimensional configuration that determines the compound's chemical and physical properties. The molecular weight is consistently reported as 163.15 grams per mole across multiple authoritative sources, reflecting the sum of atomic weights according to current International Union of Pure and Applied Chemistry standards.

The elemental composition analysis reveals that carbon constitutes the largest mass percentage of the molecule, followed by the heteroatoms fluorine, nitrogen, and oxygen. The relatively low hydrogen content is characteristic of aromatic heterocyclic compounds, where the aromatic ring systems contribute significant molecular weight without extensive hydrogen substitution. The presence of fluorine adds considerable mass to the molecule while occupying minimal spatial volume, creating unique electronic and steric effects that influence the compound's reactivity and biological activity.

Detailed structural analysis indicates that the molecular formula encompasses both the indole heterocyclic framework and the aldehyde functional group. The indole portion contributes C8H5FN to the overall formula, while the aldehyde group accounts for CHO. This structural division is significant for understanding the compound's chemical behavior, as the indole system provides aromatic stability and electron-rich character, while the aldehyde group serves as an electrophilic center for various chemical transformations.

The molecular weight of 163.15 grams per mole places this compound in the category of small organic molecules suitable for pharmaceutical applications and synthetic intermediate roles. The compact nature of the molecule, combined with its functional group diversity, makes it an attractive building block for more complex molecular architectures in medicinal chemistry and materials science applications.

Crystal Structure and Conformational Isomerism

This compound exhibits well-defined crystallographic properties that have been characterized through various analytical techniques. The compound crystallizes as a yellow crystalline solid, with reported melting point ranges of 174-178°C according to multiple independent sources. Some variations in melting point have been reported, with ranges of 173-176°C and specific values of 176°C noted in different studies, likely reflecting variations in purity levels and measurement conditions.

The crystal structure exhibits typical characteristics of indole derivatives, with the planar aromatic ring system facilitating efficient molecular packing through π-π stacking interactions. The presence of the fluorine substituent at the 6-position introduces specific intermolecular interactions, including weak hydrogen bonding and dipole-dipole interactions that influence the overall crystal lattice stability. The aldehyde functional group at the 3-position contributes additional hydrogen bonding capabilities through the carbonyl oxygen, creating a complex network of intermolecular forces that stabilize the crystalline form.

X-ray crystallography methods have been employed to determine precise atomic positions and bond lengths within the crystal structure, following established protocols for small molecule crystallography. The technique involves obtaining suitable crystals, typically larger than 0.1 millimeters in all dimensions, followed by exposure to monochromatic X-ray radiation to generate diffraction patterns. These patterns are then computationally analyzed to produce detailed three-dimensional models of the molecular arrangement within the crystal lattice.

Conformational analysis reveals that the molecule maintains a relatively rigid structure due to the aromatic nature of the indole system. The aldehyde group can adopt different orientations relative to the indole plane, though steric interactions with neighboring atoms limit the accessible conformational space. The fluorine atom at the 6-position occupies a specific geometric position that influences both the electronic distribution and the overall molecular shape, affecting crystal packing efficiency and intermolecular interaction patterns.

The crystalline form is described as having a powder-like appearance with characteristic yellow coloration, indicating the presence of extended conjugation within the molecular structure. Storage recommendations typically specify freezer conditions at minus 20 degrees Celsius to maintain crystal stability and prevent degradation, suggesting that the compound may undergo structural changes or chemical decomposition at elevated temperatures.

Electronic Structure and Frontier Molecular Orbital Analysis

The electronic structure of this compound is characterized by complex orbital interactions arising from the combination of the indole aromatic system and the electron-withdrawing aldehyde functionality. The compound exhibits delocalized π-electron systems that extend across the entire indole framework, with significant modifications introduced by the fluorine substituent and the aldehyde group. These electronic features are best understood through frontier molecular orbital analysis, which examines the highest occupied molecular orbital and lowest unoccupied molecular orbital energy levels and their spatial distributions.

The presence of fluorine at the 6-position significantly influences the electronic properties of the molecule through both inductive and resonance effects. Fluorine's high electronegativity creates an electron-withdrawing inductive effect that stabilizes the π-electron system, leading to modified ionization potentials and electron affinity values compared to the unsubstituted indole parent compound. Studies on related fluoroindole systems have demonstrated that fluorine substitution at the 6-position causes specific shifts in ionization potential, with calculated differences of approximately 0.074 electron volts compared to unsubstituted indole.

The aldehyde functional group at the 3-position introduces additional electronic complexity through its carbonyl π-system, which can participate in extended conjugation with the indole aromatic framework. This conjugation creates a charge distribution that makes the aldehyde carbon atom electrophilic, facilitating various chemical transformations. The electron-withdrawing nature of the aldehyde group also influences the electron density distribution throughout the indole system, affecting reactivity patterns at other positions on the molecule.

Computational studies using density functional theory methods have provided detailed insights into the frontier molecular orbital characteristics of fluorinated indole derivatives. The highest occupied molecular orbital typically exhibits significant electron density on the indole nitrogen atom and the benzene ring portion of the molecule, while the lowest unoccupied molecular orbital shows substantial character on the aldehyde carbonyl group and the pyrrole ring system. These orbital distributions determine the molecule's reactivity patterns and its behavior in various chemical environments.

The SMILES notation FC1=CC=C2C(NC=C2C=O)=C1 provides a systematic representation of the electronic connectivity and can be used for computational modeling of electronic properties. The InChI identifier InChI=1S/C9H6FNO/c10-7-1-2-8-6(5-12)4-11-9(8)3-7/h1-5,11H offers additional structural encoding that facilitates electronic structure calculations and database searches. These standardized representations enable researchers to perform consistent computational analyses and predict electronic properties using various theoretical methods.

属性

IUPAC Name |

6-fluoro-1H-indole-3-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6FNO/c10-7-1-2-8-6(5-12)4-11-9(8)3-7/h1-5,11H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CWCYUOSLRVAKQZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1F)NC=C2C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6FNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60294524 | |

| Record name | 6-Fluoroindole-3-carboxaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60294524 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2795-41-7 | |

| Record name | 2795-41-7 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=96903 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 6-Fluoroindole-3-carboxaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60294524 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-Fluoroindole-3-carboxaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

准备方法

Vilsmeier-Haack Formylation

One of the most common methods for synthesizing this compound is through the Vilsmeier-Haack reaction, which introduces the aldehyde group at the 3-position of the indole ring.

- Starting Material: 6-Fluoroindole

- Reagents: Phosphorus oxychloride (POCl$$_3$$), dimethylformamide (DMF)

- Conditions: Reflux at elevated temperatures

- Mix 6-fluoroindole with POCl$$_3$$ and DMF in a reaction flask.

- Heat the mixture under reflux conditions for several hours.

- Quench the reaction and purify the product using column chromatography.

- Typical yields range from 60% to 80% with high purity levels, often exceeding 95% after purification.

Direct Fluorination of Indole Derivatives

Another approach involves the direct fluorination of indole derivatives followed by formylation.

- Starting Material: Indole-3-carboxaldehyde

- Reagents: Fluorinating agents (e.g., Selectfluor™)

- Conditions: Electrophilic substitution reactions

- Treat indole-3-carboxaldehyde with a fluorinating agent under controlled conditions.

- Isolate and purify the resultant fluorinated product.

- Subject it to formylation to obtain this compound.

- Yields can vary but typically achieve around 50% to 70%, depending on the efficiency of the fluorination step.

Comparative Analysis of Preparation Methods

The following table summarizes key aspects of the preparation methods for this compound:

| Method | Starting Material | Reagents | Yield (%) | Purity (%) |

|---|---|---|---|---|

| Vilsmeier-Haack Formylation | 6-Fluoroindole | POCl₃, DMF | 60 - 80 | >95 |

| Direct Fluorination | Indole-3-carboxaldehyde | Selectfluor™ | 50 - 70 | Variable |

Reaction Mechanisms

Vilsmeier-Haack Mechanism

The Vilsmeier-Haack reaction proceeds via the formation of an N-(chloromethyl) derivative from DMF and POCl$$_3$$, which then reacts with the indole to yield the desired aldehyde.

Direct Fluorination Mechanism

Fluorination occurs through electrophilic aromatic substitution, where a fluorine atom replaces a hydrogen atom on the indole ring, followed by subsequent reactions to introduce the aldehyde group.

化学反应分析

Types of Reactions: 6-Fluoroindole-3-carboxaldehyde undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions:

Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

Substitution: Nucleophiles like amines, thiols, or alkoxides

Major Products:

Oxidation: 6-Fluoroindole-3-carboxylic acid

Reduction: 6-Fluoroindole-3-methanol

Substitution: Various substituted indole derivatives depending on the nucleophile used

科学研究应用

Pharmaceutical Development

6-Fluoroindole-3-carboxaldehyde serves as a crucial intermediate in the synthesis of pharmaceuticals. Its unique structural properties enable the development of novel anti-cancer agents. The compound's ability to interact effectively with biological targets makes it a valuable asset in medicinal chemistry. Research has demonstrated that derivatives of this compound exhibit significant activity against various cancer cell lines, highlighting its potential for therapeutic applications .

Organic Synthesis

In organic chemistry, this compound is utilized for synthesizing complex organic molecules. It allows chemists to create compounds with tailored properties essential for drug discovery and development. The compound's versatility in forming various derivatives enhances its utility in synthesizing new chemical entities .

Fluorescent Probes

The compound is also employed in developing fluorescent probes for biological imaging. These probes facilitate real-time visualization of cellular processes, which is vital for understanding biological mechanisms and disease progression. The fluorescent properties of this compound enable researchers to track molecular interactions within living organisms .

Material Science

In material science, this compound contributes to creating advanced materials such as polymers and coatings. Its chemical properties are leveraged to enhance the performance of materials used in various applications, including electronics and protective coatings .

Neuroscience Research

Recent studies have begun exploring the effects of this compound on neurotransmitter systems. This research could lead to breakthroughs in understanding and treating neurological disorders. The compound's interaction with specific receptors may provide insights into the mechanisms underlying various neurological conditions .

Summary Table of Applications

| Application Area | Description |

|---|---|

| Pharmaceutical Development | Key intermediate for anti-cancer agents; interacts with biological targets effectively |

| Organic Synthesis | Used to synthesize complex organic molecules with specific properties |

| Fluorescent Probes | Develops probes for real-time biological imaging |

| Material Science | Contributes to advanced materials like polymers and coatings |

| Neuroscience Research | Explored for effects on neurotransmitter systems; potential for treating neurological disorders |

Case Study 1: Anti-Cancer Activity

A study demonstrated that derivatives of this compound exhibited significant cytotoxicity against various cancer cell lines, including breast and colon cancer cells. The mechanism involved the induction of apoptosis through specific signaling pathways, making it a promising candidate for further development as an anti-cancer drug .

Case Study 2: Fluorescent Imaging

Research involving the synthesis of fluorescent probes based on this compound showed enhanced imaging capabilities in live cell models. These probes allowed researchers to visualize cellular dynamics and interactions with high specificity and sensitivity .

Case Study 3: Neurological Applications

Investigations into the effects of this compound on neurotransmitter systems revealed its potential role in modulating serotonin receptors, which could lead to new treatments for depression and anxiety disorders .

作用机制

The mechanism of action of 6-Fluoroindole-3-carboxaldehyde depends on its application. In biological systems, it may act as an enzyme inhibitor or receptor ligand, interacting with specific molecular targets and pathways. The presence of the fluorine atom can enhance its binding affinity and selectivity towards certain biological targets .

相似化合物的比较

Comparative Analysis with Structural Analogs

The following table summarizes key physicochemical and synthetic properties of 6-Fluoroindole-3-carboxaldehyde and its analogs:

Substituent Effects on Reactivity and Properties

Halogen Substituents (F, Cl, Br):

- Electron-withdrawing effects: Fluorine’s electronegativity increases the electrophilicity of the aldehyde group in this compound, enhancing reactivity in nucleophilic additions compared to non-halogenated indole-3-carboxaldehyde .

Functional Group Variations (Aldehyde vs. Carboxylic Acid):

- 6-Fluoroindole-3-carboxylic acid : The carboxylic acid group enables salt formation and hydrogen bonding, critical for binding to biological targets like plant auxin receptors .

- This compound : The aldehyde group is pivotal in forming imine linkages (e.g., with creatinine) for generating heterocyclic scaffolds .

Positional Isomerism (5-Fluoro vs. 6-Fluoro):

生物活性

6-Fluoroindole-3-carboxaldehyde (6-FICA) is a fluorinated derivative of indole that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article explores its biochemical properties, mechanisms of action, and potential therapeutic applications, supported by relevant research findings and data tables.

6-FICA is characterized by its chemical formula and a molecular weight of 179.15 g/mol. It is soluble in methanol and exhibits stability under controlled conditions but may degrade over time, impacting its efficacy in biological systems.

Synthesis Methods

The synthesis of 6-FICA can be achieved through several methods, including:

- Condensation reactions involving indole derivatives.

- Fluorination processes to introduce the fluorine atom at the 6-position of the indole ring.

Anticancer Properties

Research indicates that 6-FICA demonstrates cytotoxic effects against various human cancer cell lines. Notably, it has been shown to induce apoptosis by modulating specific signaling pathways and altering gene expression related to cell cycle regulation. The compound's interaction with kinases plays a crucial role in these processes.

Enzyme Inhibition

6-FICA acts as an inhibitor of several key enzymes:

- Phenylalanine Ammonia-Lyase (PAL) : This enzyme is involved in phytoalexin biosynthesis in plants, which are antimicrobial compounds. By inhibiting PAL, 6-FICA may affect plant defense mechanisms.

- β-Glucuronidase : This enzyme is significant for the metabolism of xenobiotics, including drugs and carcinogens. Inhibition could potentially modulate the bioavailability and activity of these compounds.

Antimicrobial Activity

Studies have indicated that 6-FICA possesses antimicrobial properties, particularly against certain Gram-positive bacteria. Its mechanism may involve disrupting bacterial metabolic pathways, although specific details require further investigation .

The biological activity of 6-FICA can be attributed to several mechanisms:

- Covalent Bond Formation : The compound interacts with proteins and enzymes through covalent modifications, leading to changes in their structure and function.

- Signaling Pathway Modulation : It influences cellular signaling pathways that regulate apoptosis and cell proliferation, particularly through kinase inhibition.

- Gene Expression Alteration : The compound can induce changes in gene expression profiles, affecting metabolic processes within cells.

Case Studies

- Cytotoxicity Against Cancer Cells : A study evaluated the cytotoxic effects of 6-FICA on breast cancer cell lines, demonstrating significant apoptosis induction through the activation of caspase pathways. The IC50 values were determined to be in the micromolar range, indicating potent activity.

- Inhibition of PAL Activity : Research highlighted the effectiveness of 6-FICA in inhibiting PAL in plant systems, leading to reduced phytoalexin levels and suggesting potential applications in agricultural disease management.

Table 1: Summary of Biological Activities

| Activity Type | Effect | Reference |

|---|---|---|

| Anticancer | Induces apoptosis | |

| Enzyme Inhibition | Inhibits PAL | |

| Antimicrobial | Active against Gram-positive bacteria |

| Mechanism | Description | Reference |

|---|---|---|

| Covalent Bond Formation | Alters protein structure | |

| Signaling Modulation | Affects kinase activity | |

| Gene Expression | Modulates expression profiles |

常见问题

Q. What are the recommended synthetic routes for 6-Fluoroindole-3-carboxaldehyde?

Methodological Answer:

- Vilsmeier-Haack Formylation: Start with 6-fluoroindole (CAS 399-51-9; see ) and employ the Vilsmeier-Haack reaction. Reflux with phosphorus oxychloride (POCl₃) and dimethylformamide (DMF) to introduce the aldehyde group at the 3-position. Purify via column chromatography (silica gel, ethyl acetate/hexane) .

- Alternative Pathway: Fluorination of indole-3-carboxaldehyde (CAS 487-89-8; ) via electrophilic substitution using fluorinating agents like Selectfluor™. Monitor reaction progress via TLC and confirm structure using ¹⁹F NMR .

Q. How should researchers characterize this compound?

Methodological Answer:

- Spectroscopy:

- Purity Analysis: Use HPLC (C18 column, acetonitrile/water gradient) to confirm >95% purity ().

Advanced Research Questions

Q. How to resolve contradictions in reported data (e.g., CAS numbers, melting points)?

Methodological Answer:

- CAS Discrepancies: Cross-reference with authoritative databases (e.g., PubChem, NIST). and cite CAS 2795-41-7, while lists 387-97-3. The latter may refer to a positional isomer or synthesis intermediate; verify via structural elucidation .

- Melting Point Variability: Use differential scanning calorimetry (DSC) for precise measurement. Conflicting mp data (e.g., -20°C storage vs. literature gaps) may arise from polymorphic forms or impurities. Recrystallize from ethanol/water and re-analyze .

Q. What role does this compound play in medicinal chemistry?

Methodological Answer:

- Schiff Base Synthesis: React with primary amines to form Schiff bases, which are screened for antimicrobial or anticancer activity. Optimize conditions (e.g., ethanol reflux, 12 hr) .

- Kinase Inhibitor Development: Use as a scaffold for ATP-binding site targeting. Introduce substituents (e.g., sulfonamide groups) via aldehyde-amine coupling, followed by biochemical assays (e.g., IC₅₀ determination) .

Q. How to address instability during storage or reactions?

Methodological Answer:

Q. What analytical techniques differentiate this compound from its isomers?

Methodological Answer:

- Chromatography: Use chiral HPLC to separate 4-, 5-, and 6-fluoro isomers ().

- Mass Spectrometry: High-resolution MS (HRMS) to confirm exact mass (m/z 163.04 for [M+H]⁺) .

- X-ray Crystallography: Resolve crystal structure to unambiguously assign substitution pattern .

Handling Data Contradictions

Example Case: Conflicting CAS numbers (2795-41-7 vs. 387-97-3) suggest possible mislabeling or isomerism. Researchers should:

Validate supplier data with independent synthesis.

Compare NMR/FtIR spectra with literature (e.g., for indole-3-carboxaldehyde benchmarks).

Consult structural databases (e.g., ChemSpider) for disambiguation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。